N-Methyl Naltrexone Sulfate is a synthetic derivative of naltrexone, primarily utilized in the medical field for the treatment of opioid-induced constipation, particularly in patients who are not adequately responding to conventional laxative therapies. This compound acts as a peripheral μ-opioid antagonist, specifically targeting the gastrointestinal tract to alleviate constipation without affecting central opioid receptors, thus avoiding analgesic effects or withdrawal symptoms associated with opioid use .
N-Methyl Naltrexone Sulfate belongs to the class of organic compounds known as phenanthrenes, which are polycyclic aromatic compounds. It is classified under various therapeutic categories including drugs for constipation and opioid antagonists . The compound is commercially available under the brand name Relistor and has been approved by the U.S. Food and Drug Administration since 2008 .
The synthesis of N-Methyl Naltrexone Sulfate involves the N-methylation of naltrexone using methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of bases like sodium hydroxide or potassium carbonate to facilitate the methylation process .
Industrial Production Methods:
A notable patent describes a stereoselective synthesis method involving protecting groups for hydroxyl groups on naltrexone, followed by methylation and subsequent deprotection to yield the desired product .
N-Methyl Naltrexone Sulfate has a molecular formula of and a molecular weight of approximately 435.491 g/mol . The compound features a complex structure characterized by multiple rings and functional groups typical of phenanthrene derivatives.
The structural representation can be summarized as follows:
The primary reaction involved in synthesizing N-Methyl Naltrexone Sulfate is the N-methylation of naltrexone. This reaction can be represented as follows:
In this process, naltrexone reacts with methylating agents under controlled conditions, leading to the formation of N-Methyl Naltrexone Sulfate. The reaction conditions are critical for ensuring high yields and purity of the final product .
N-Methyl Naltrexone Sulfate operates primarily as a peripheral μ-opioid receptor antagonist. By selectively blocking these receptors in the gastrointestinal tract, it facilitates bowel movements without interfering with central nervous system opioid receptors. This mechanism allows for effective relief from constipation caused by opioids while preserving pain relief from opioid medications .
The pharmacokinetics of N-Methyl Naltrexone Sulfate indicate rapid absorption with peak plasma concentrations occurring approximately 30 minutes after subcutaneous administration. The drug is predominantly eliminated unchanged through urine (85%) .
N-Methyl Naltrexone Sulfate is primarily used in clinical settings for managing opioid-induced constipation, especially in palliative care patients who often experience severe constipation due to opioid therapy. Its ability to act selectively on peripheral receptors makes it an essential option for maintaining patient comfort without compromising pain management strategies .
In addition to its therapeutic use, ongoing research explores its potential applications in other gastrointestinal disorders related to opioid use or dysregulation .
The synthesis of quaternary ammonium opioid antagonists centers on the conversion of tertiary amine precursors into permanently charged species through N-alkylation reactions. Naltrexone serves as the foundational scaffold, where its tertiary nitrogen undergoes quaternization using methylating agents such as methyl bromide or dimethyl sulfate under controlled conditions. This process yields N-methylnaltrexone (MNTX) cations, which are subsequently paired with counterions to form stable salts [1] [7]. The quaternization step is typically conducted in polar aprotic solvents like acetonitrile or acetone at temperatures ranging from 40-60°C, achieving yields exceeding 85% [1]. A critical advancement in this pathway involves the selective sulfation of the resulting quaternary ammonium compound. Sulfation employs sulfur trioxide complexes (e.g., pyridine·SO₃) in anhydrous conditions, targeting the C-3 or C-14 hydroxyl groups of the naltrexone core [6] [8]. This two-step approach—quaternization followed by sulfation—ensures precise functionalization while preserving the opioid antagonist's core structure.
Table 1: Key Reagents and Conditions for Quaternary Ammonium Synthesis
Synthetic Step | Reagents | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
N-methylation | Methyl bromide | Acetonitrile | 40-60°C | 85-92 |
Sulfation (C-3/C-14) | Pyridine·SO₃ | Dichloromethane | 25-30°C | 70-78 |
Salt Precipitation | Sodium hydroxide | Water/ethanol | 0-5°C | 90-95 |
The bromide salt of MNTX (Figure 1) serves as a common intermediate for sulfate derivatives. Purification leverages reverse-phase chromatography or recrystallization from ethanol/water mixtures, critical for removing impurities like unreacted naltrexone or over-sulfated byproducts [3] [5]. Recent innovations utilize solid-phase synthesis with polymer-supported sulfating agents to enhance reaction efficiency and scalability [6].
Naltrexone possesses chiral centers at C-13, C-14, and C-9, making stereoselective alkylation essential for pharmacological efficacy. The quaternization reaction at the nitrogen atom generates a new stereogenic center, producing R- and S-diastereomers of MNTX. The R-configuration is clinically preferred due to its higher μ-opioid receptor affinity (Ki = 10 nM) compared to the S-isomer (Ki = 30 nM) [1] [7]. To achieve stereocontrol, synthetic protocols employ chiral auxiliaries or asymmetric catalysts during alkylation. For instance, alkylation in the presence of (-)-sparteine favors the R-MNTX diastereomer with a diastereomeric excess (d.e.) of >95% [7].
The bulkiness of alkyl groups also influences stereoselectivity. Methyl iodide, despite its reactivity, shows reduced stereocontrol due to minimal steric differentiation, whereas bulkier reagents like benzyl bromide enhance diastereoselectivity by restricting transition-state geometries. Post-synthesis, diastereomeric separation is achieved via chiral column chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or fractional crystallization using ethanol/water solvent systems [1] [5]. X-ray crystallography confirms that the R-MNTX bromide adopts a "bent" conformation around the quaternary nitrogen, optimizing receptor binding through hydrophobic interactions with the cyclopropylmethyl group [7].
Sulfation of MNTX occurs regioselectively at C-3 phenolic or C-14 allylic hydroxyl groups, governed by distinct mechanisms and catalysts. The C-3 position undergoes sulfation via an SNAr mechanism facilitated by basic catalysts (e.g., triethylamine), forming a stable aryl sulfate ester. In contrast, C-14 sulfation proceeds through an electrophilic addition-elimination pathway requiring acidic catalysts like p-toluenesulfonic acid [6] [8]. Positional selectivity is confirmed through NMR spectroscopy: C-3 sulfation shifts the phenolic carbon signal to δ 152 ppm, while C-14 sulfation exhibits characteristic shifts at δ 70 ppm (C-14) and δ 120 ppm (C-15) [6].
Table 2: Spectroscopic Signatures of Sulfation Positions
Sulfation Position | ¹³C NMR Shift (ppm) | Key IR Absorbance (cm⁻¹) | Reactivity |
---|---|---|---|
C-3 (phenolic) | δ 148-152 | 1240 (S=O), 1080 (C-O-S) | High (pH-dependent hydrolysis) |
C-14 (allylic) | δ 68-72, δ 118-122 | 1210 (S=O), 1045 (C-O-S) | Moderate |
Notably, C-14 sulfation enhances metabolic stability compared to C-3 derivatives. In vitro studies show that naltrexone-14-O-sulfate retains >80% integrity after 24 hours in human hepatocytes, whereas C-3 analogs degrade by >50% due to enzymatic hydrolysis [6]. This stability arises from steric shielding of the sulfate group by the adjacent quaternary ammonium moiety. Double sulfation at C-3 and C-14 is feasible but reduces opioid receptor binding by 10-fold due to increased polarity and steric hindrance [8].
Salt selection dictates the physicochemical stability, solubility, and crystallinity of N-methyl naltrexone sulfate. Bromide salts, though widely used, exhibit hygroscopicity and photoinstability, prompting exploration of alternative anions. Sulfate salts address these limitations through enhanced crystalline lattice energy and hydrogen-bonding networks [3] [5]. X-ray powder diffraction (XRPD) reveals that MNTX sulfate forms a monoclinic crystal system (space group P2₁) with a dense hydrogen-bonding network between sulfate anions and protonated quaternary nitrogen atoms, reducing moisture uptake by >30% compared to bromide salts [7].
Table 3: Stability and Solubility Profiles of MNTX Salts
Salt Form | Hygroscopicity (% weight gain) | Photostability (t90, hours) | Aqueous Solubility (mg/mL) | Storage Stability |
---|---|---|---|---|
Bromide | 5.2 | 48 | 220 | Degrades at 40°C/75% RH |
Sulfate | 1.8 | >168 | 180 | Stable at 40°C/75% RH |
Tosylate | 3.5 | 96 | 150 | Moderate degradation |
Lipophilic salts like docusate (diethyl sulfosuccinate) further improve stability by reducing water absorption. Accelerated stability studies (40°C/75% RH) confirm that sulfate salts retain >95% potency after 6 months, whereas bromides degrade by 15% under identical conditions [5]. For oral formulations, counterion exchange during granulation embeds MNTX sulfate in matrices of microcrystalline cellulose and crospovidone, preventing anion-mediated degradation during processing [5].
Comprehensive Compound List
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: